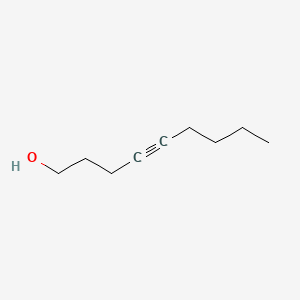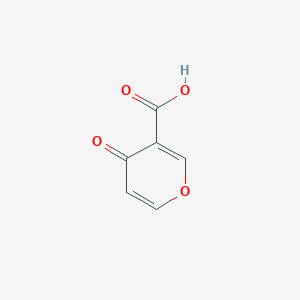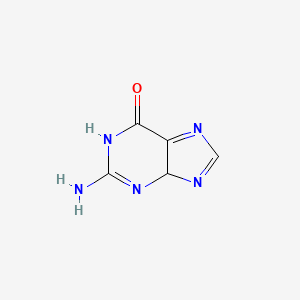
5-Methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and environmentally benign solvents to optimize yield and reduce waste. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
5-Methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and as a precursor for various agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Thiazole: The parent compound of the thiazole family, which shares the basic five-membered ring structure.
5-Methylthiazole: Similar to 5-Methylthiazole-4-carboxamide but lacks the carboxamide group.
Thiazole-4-carboxamide: Similar but without the methyl group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and biological applications .
Propiedades
Fórmula molecular |
C5H6N2OS |
|---|---|
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) |
Clave InChI |
YTCHKORYSPXNPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)





